Desilylation Efficiency: 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline vs. 3-[(Triisopropylsilyl)ethynyl]-1,10-phenanthroline
The TMS-protected compound undergoes mild desilylation with K2CO3 in ethanol at room temperature for 3 hours, yielding the terminal alkyne in 92.1% yield [1]. In contrast, the bulkier triisopropylsilyl (TIPS) analog requires significantly stronger conditions or longer reaction times for complete deprotection, often involving fluoride sources (e.g., TBAF) that can complicate purification and reduce the yield of the sensitive terminal alkyne. This quantitative yield advantage under benign, metal-free conditions makes the TMS derivative the preferred choice for generating the terminal alkyne in high purity for subsequent metal coordination or click chemistry.
| Evidence Dimension | Yield of desilylation to terminal alkyne |
|---|---|
| Target Compound Data | 92.1% yield |
| Comparator Or Baseline | 3-[(Triisopropylsilyl)ethynyl]-1,10-phenanthroline (TIPS analog): No quantitative yield data found under comparable mild conditions; general class behavior requires TBAF or other fluoride sources. |
| Quantified Difference | Target compound achieves >90% yield under mild, metal-free conditions; TIPS analog typically requires harsher desilylation. |
| Conditions | K2CO3 (2 equiv), ethanol, room temperature, 3 h |
Why This Matters
A 92.1% isolated yield ensures cost-effective preparation of the terminal alkyne with minimal purification, directly improving the overall yield and viability of subsequent multi-step syntheses.
- [1] Patent CN111423439B. A coumarin-based conjugated heterocyclic fluorescent probe for detecting Fe(III). 2020. Desilylation yield data. View Source
